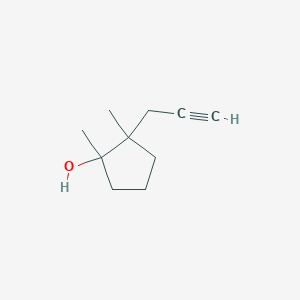
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol is an organic compound with a cyclopentane ring substituted with two methyl groups and a propynyl group. This compound is of interest due to its unique structure, which combines alkyne and alcohol functionalities, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol can be synthesized through various methods. One common approach involves the addition of a propynyl group to a cyclopentane derivative. For example, the reaction of 1,2-dimethylcyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Thionyl chloride, pyridine, and dichloromethane.
Major Products Formed
Oxidation: 1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentanone.
Reduction: 1,2-Dimethyl-2-(prop-2-en-1-yl)cyclopentan-1-ol or 1,2-Dimethyl-2-(propyl)cyclopentan-1-ol.
Substitution: 1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentyl chloride.
Scientific Research Applications
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Medicine: Explored as a building block for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-3-prop-1-en-2-yl-cyclopentan-1-ol: Similar structure but with an alkene instead of an alkyne group.
Dimethyl 2-(prop-2-yn-1-yl)malonate: Contains a propynyl group but with a different core structure.
Uniqueness
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol is unique due to its combination of alkyne and alcohol functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1,2-dimethyl-2-prop-2-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-6-9(2)7-5-8-10(9,3)11/h1,11H,5-8H2,2-3H3 |
InChI Key |
ZUANYTLDOWSZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(C)O)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


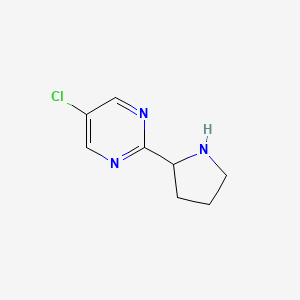
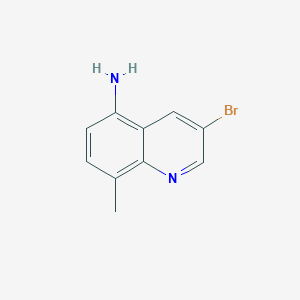
amine](/img/structure/B13302300.png)
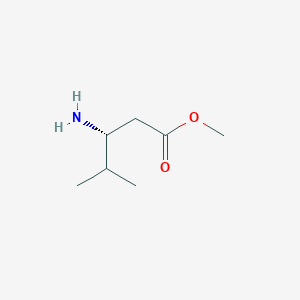
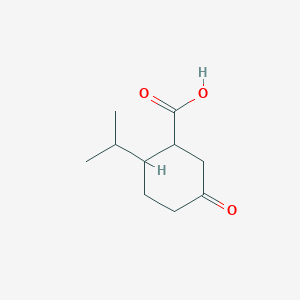


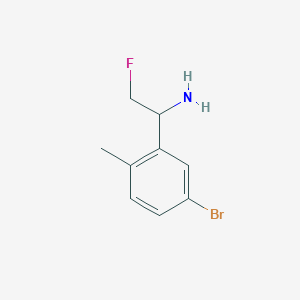
![5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302341.png)
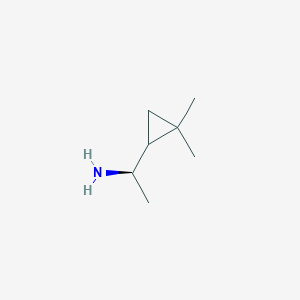
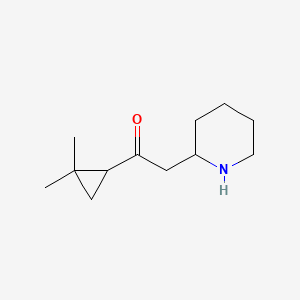

![4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13302381.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)
